3,3-Dimethylpyrrolidine-2-thione 3,3-Dimethylpyrrolidine-2-thione
Brand Name: Vulcanchem
CAS No.: 127103-83-7
VCID: VC3806868
InChI: InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
SMILES: CC1(CCNC1=S)C
Molecular Formula: C6H11NS
Molecular Weight: 129.23 g/mol

3,3-Dimethylpyrrolidine-2-thione

CAS No.: 127103-83-7

Cat. No.: VC3806868

Molecular Formula: C6H11NS

Molecular Weight: 129.23 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethylpyrrolidine-2-thione - 127103-83-7

Specification

CAS No. 127103-83-7
Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
IUPAC Name 3,3-dimethylpyrrolidine-2-thione
Standard InChI InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
Standard InChI Key QWAVPKNPPQGTHT-UHFFFAOYSA-N
SMILES CC1(CCNC1=S)C
Canonical SMILES CC1(CCNC1=S)C

Introduction

Chemical Structure and Properties

Molecular Architecture

3,3-Dimethylpyrrolidine-2-thione belongs to the class of thioamides, where the carbonyl oxygen in pyrrolidinone is replaced by sulfur (Figure 1). The pyrrolidine ring adopts a non-planar conformation, with the two methyl groups at the 3-position introducing steric hindrance. The thione group (C=S) at position 2 enhances the compound’s polarity and potential for hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NS
Molecular Weight129.23 g/mol
CAS Number127103-83-7
SMILESS=C1NCCC1(C)C
InChIInChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)

Spectral and Crystallographic Data

Limited spectral data are available, but the compound’s structure has been confirmed via X-ray crystallography. The crystal structure (CCDC 608422) reveals a puckered pyrrolidine ring with a C–S bond length of 1.68 Å, consistent with thione character . Nuclear Magnetic Resonance (NMR) studies of analogous compounds suggest deshielded protons adjacent to the thione group, though specific chemical shifts for this compound are unreported .

Synthesis and Reactivity

Synthetic Routes

The most common method for synthesizing 3,3-dimethylpyrrolidine-2-thione involves the thionation of 3,3-dimethylpyrrolidin-2-one using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). For example, treatment of 3,3-dimethylpyrrolidin-2-one with P₄S₁₀ in toluene under reflux yields the thione derivative with moderate efficiency . Alternative approaches include cyclocondensation reactions of thiourea derivatives with diketones, though these methods are less explored .

Reactivity Profile

The thione group participates in nucleophilic reactions, such as alkylation and acylation. For instance, reaction with methyl iodide in basic conditions produces the corresponding thioether. Additionally, the compound serves as a ligand in coordination chemistry, forming complexes with transition metals like zinc and copper due to its sulfur donor atom .

Applications in Chemical Research

Organocatalyst

The thione group’s ability to stabilize charge makes it a candidate for asymmetric catalysis. Preliminary studies on analogous thioamides demonstrate utility in enantioselective aldol reactions, though applications of this specific compound remain unexplored .

Current Research and Future Directions

Recent studies focus on derivatizing the pyrrolidine-thione scaffold to enhance its utility. For example:

  • Coordination Chemistry: A 2025 study highlights its use in synthesizing zinc complexes with luminescent properties, potentially applicable in optoelectronics .

  • Antimicrobial Agents: Derivatives bearing fluorinated substituents are under investigation for activity against multidrug-resistant bacteria, though results are pending .

Challenges include improving synthetic yields and exploring enantioselective synthesis routes. Computational modeling (e.g., DFT studies) could elucidate reaction mechanisms and guide catalyst design .

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